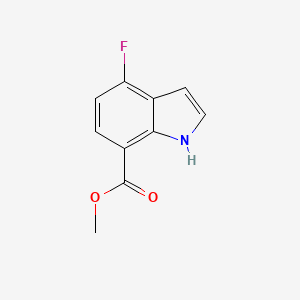

Methyl 4-fluoro-1H-indole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQXLRSGYSDTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625894 | |

| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-35-8 | |

| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The document details established and potential synthetic routes, complete with experimental protocols and comparative data. Furthermore, it explores the biological relevance of fluoro-indole carboxylates, visualizing key signaling pathways where such compounds may exert their effects.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, with its fluorine substitution at the 4-position and a methyl ester at the 7-position, represents a valuable building block for the synthesis of novel therapeutic agents. This guide outlines three primary synthetic approaches to this target molecule: direct esterification, the Fischer indole synthesis, and the Leimgruber-Batcho indole synthesis.

Synthetic Routes and Methodologies

A comparative summary of the synthetic routes is presented below, followed by detailed experimental protocols for each method.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Direct Esterification | 4-fluoro-1H-indole-7-carboxylic acid | (Trimethylsilyl)diazomethane, Methanol, Benzene | 83% (over two steps) | High-yielding final step, straightforward. | Requires the precursor carboxylic acid, use of diazomethane. |

| Fischer Indole Synthesis (Proposed) | 2-Fluoro-5-methoxycarbonyl-phenylhydrazine, Methyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA) | Variable | Convergent, well-established for indole synthesis. | Requires synthesis of the specific hydrazine precursor, potential for side products. |

| Leimgruber-Batcho Synthesis (Proposed) | Methyl 4-fluoro-2-methyl-3-nitrobenzoate | DMFDMA, Pyrrolidine, Reducing agent (e.g., H₂/Pd-C) | Good to high | High yields, mild conditions, good for electron-deficient systems. | Multi-step, requires synthesis of the specific nitrotoluene precursor. |

Experimental Protocols

Route 1: Direct Esterification of 4-fluoro-1H-indole-7-carboxylic acid

This method is a direct and high-yielding final step, provided the precursor carboxylic acid is available.

Experimental Protocol:

To a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol (18 mL) and benzene (62 mL), (trimethylsilyl)diazomethane (8.8 mL, 17.6 mmol, 2 M hexane solution) was slowly added. The reaction mixture was stirred at room temperature for 30 minutes. The reaction was then quenched with an excess of acetic acid. The reaction solution was concentrated in vacuum, and the resulting crude product was purified by flash column chromatography using a gradient elution (hexane to 10% ethyl acetate/hexane) to afford this compound as a white solid (1.04 g, 83% yield over two steps from the corresponding acid).[1]

Table 2: Quantitative Data for Direct Esterification

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 4-fluoro-1H-indole-7-carboxylic acid | 179.14 | (Not specified) | (Not specified) |

| (Trimethylsilyl)diazomethane | 114.22 | 8.8 mL (2 M in hexane) | 17.6 mmol |

| Methanol | 32.04 | 18 mL | - |

| Benzene | 78.11 | 62 mL | - |

| Product | Molar Mass ( g/mol ) | Yield | Purity |

| This compound | 193.17 | 1.04 g (83%) | Not specified |

Route 2: Proposed Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This proposed route involves the acid-catalyzed cyclization of a substituted phenylhydrazone.

Step 1: Synthesis of 2-Fluoro-5-methoxycarbonylphenylhydrazine (Precursor)

A potential route to this precursor involves the diazotization of methyl 3-amino-2-fluorobenzoate, followed by reduction.

Step 2: Fischer Indole Synthesis

Proposed Experimental Protocol:

A mixture of 2-fluoro-5-methoxycarbonylphenylhydrazine and an equimolar amount of methyl pyruvate in a suitable solvent (e.g., ethanol, acetic acid) would be treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride). The reaction mixture would be heated to reflux and monitored by TLC. Upon completion, the reaction would be cooled, neutralized, and the product extracted. Purification by column chromatography would be expected to yield this compound.

Table 3: Proposed Reactants and Conditions for Fischer Indole Synthesis

| Reactant/Reagent | Proposed Role | Notes |

| 2-Fluoro-5-methoxycarbonyl-phenylhydrazine | Starting material | Precursor to be synthesized. |

| Methyl pyruvate | Carbonyl component | Provides the C2 and C3 atoms of the indole ring. |

| Sulfuric Acid / PPA | Acid catalyst | Promotes the cyclization reaction. |

| Ethanol / Acetic Acid | Solvent | A polar protic solvent is typically used. |

Route 3: Proposed Leimgruber-Batcho Indole Synthesis

This method is particularly effective for the synthesis of indoles from electron-deficient starting materials and generally proceeds in high yields under mild conditions.

Step 1: Synthesis of Methyl 4-fluoro-2-methyl-3-nitrobenzoate (Precursor)

This precursor could potentially be synthesized from 4-fluoro-2-methyl-3-nitrobenzoic acid via esterification.

Step 2: Leimgruber-Batcho Indole Synthesis

Proposed Experimental Protocol:

Methyl 4-fluoro-2-methyl-3-nitrobenzoate would be reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine in a suitable solvent like DMF at an elevated temperature to form the enamine intermediate. This intermediate, often a colored compound, could be isolated or used directly in the next step. The enamine would then be subjected to reductive cyclization using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or Raney nickel. This step would reduce the nitro group and facilitate cyclization to the indole ring, yielding this compound after workup and purification.

Table 4: Proposed Reactants and Conditions for Leimgruber-Batcho Synthesis

| Reactant/Reagent | Proposed Role | Notes |

| Methyl 4-fluoro-2-methyl-3-nitrobenzoate | Starting material | Precursor to be synthesized. |

| DMFDMA / Pyrrolidine | Reagents for enamine formation | Forms the key enamine intermediate. |

| H₂ / Pd-C or Raney Ni | Reducing agent | Effects the reductive cyclization. |

| DMF | Solvent | A common solvent for the enamine formation step. |

Visualized Workflows and Pathways

General Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a target compound in a research laboratory setting.

References

An In-depth Technical Guide to Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Chemical Properties and Data

This compound, with the CAS Number 313337-35-8, possesses the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . While specific experimental data such as melting and boiling points are not widely reported in publicly available literature, its fundamental properties can be summarized as follows.

| Property | Value | Source |

| CAS Number | 313337-35-8 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.17 g/mol | [1] |

| Physical Form | Solid (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of its carboxylic acid precursor, 4-fluoro-1H-indole-7-carboxylic acid. A documented method involves the use of (trimethylsilyl)diazomethane as the methylating agent.

Protocol: Methyl Esterification of 4-fluoro-1H-indole-7-carboxylic acid

This protocol describes the conversion of 4-fluoro-1H-indole-7-carboxylic acid to its corresponding methyl ester.

Materials:

-

4-fluoro-1H-indole-7-carboxylic acid

-

Methanol

-

Benzene

-

(Trimethylsilyl)diazomethane (2M solution in hexane)

-

Acetic acid

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Prepare a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol and benzene.

-

Slowly add a 2M solution of (trimethylsilyl)diazomethane in hexane to the suspension.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Quench the reaction by adding an excess of acetic acid.

-

Concentrate the reaction solution under vacuum.

-

Purify the resulting crude product using flash column chromatography with a gradient elution of hexane and ethyl acetate to yield this compound as a white solid.

Below is a visual representation of the general synthesis workflow.

References

In-Depth Technical Guide to Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-fluoro-1H-indole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available physicochemical data, outlines experimental protocols for its synthesis and property determination, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound is a fluorinated indole derivative. The presence of the fluorine atom and the methyl ester group at specific positions on the indole scaffold significantly influences its chemical reactivity, metabolic stability, and potential biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][3] |

| Molecular Weight | 193.17 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [3] |

| CAS Number | 313337-35-8 | [1][2][3] |

Further experimental determination is required for properties such as melting point, boiling point, and solubility in various solvents.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor.[1]

Materials:

-

4-fluoro-1H-indole-7-carboxylic acid

-

Methanol

-

Benzene

-

(Trimethylsilyl)diazomethane (2 M in hexane)

-

Acetic acid

-

Hexane

-

Ethyl acetate

Procedure:

-

A suspension of 4-fluoro-1H-indole-7-carboxylic acid is prepared in a solvent mixture of methanol and benzene.

-

(Trimethylsilyl)diazomethane (2 M solution in hexane) is slowly added to the suspension.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The reaction is quenched by the addition of excess acetic acid.

-

The reaction solution is concentrated under vacuum.

-

The resulting crude product is purified by flash column chromatography using a gradient elution from hexane to 10% ethyl acetate in hexane.

-

This process yields this compound as a white solid.[1]

Experimental Workflow for Synthesis

Determination of Physical Properties: Standard Methodologies

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Boiling Point Determination: For a non-volatile solid, boiling point determination would require specialized equipment and is often not a primary characterization parameter.

Solubility Determination: A qualitative and quantitative assessment of solubility can be performed by systematically dissolving a known mass of the compound in a measured volume of various solvents at a controlled temperature. Solvents of varying polarities, such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO), should be tested.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the broader class of indole derivatives is well-recognized for a wide range of pharmacological properties, including antimicrobial and anticancer activities.[4][5] The introduction of a fluorine atom can further enhance these properties.

Antimicrobial and Anticancer Potential: Indole-based compounds have been shown to exhibit significant antimicrobial and anticancer properties.[4] For instance, certain indole carboxamide derivatives have demonstrated notable activity against various bacterial strains, and some indole carboxylic acid esters have shown potent anticancer activity against both hematological and solid tumor cells.

Illustrative Signaling Pathway for Indole Derivatives in Cancer: Indole derivatives have been reported to modulate various signaling pathways implicated in cancer progression. A generalized pathway that could be investigated for this compound is the inhibition of protein kinases involved in cell proliferation and survival.

References

- 1. 4-FLUORO-7-INDOLE CARBOXYLIC ACID METHYL ESTER | 313337-35-8 [m.chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 5. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-fluoro-1H-indole-7-carboxylate CAS number lookup

CAS Number: 313337-35-8

This technical guide provides a comprehensive overview of Methyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, while also highlighting areas where further research is needed.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. The presence of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 313337-35-8 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.17 g/mol | [2] |

| Appearance | Solid (form not specified in available literature) | N/A |

| Purity | Typically >97% from commercial suppliers | N/A |

Synthesis and Experimental Protocols

While detailed and varied experimental protocols for the synthesis and application of this compound are not extensively reported in publicly available literature, its use as a reactant has been documented.

Experimental Protocol: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound as part of the synthesis of bicyclic carboxamides with potential therapeutic applications.[1]

Materials:

-

This compound (1 equivalent)

-

N,N-Dimethylformamide (DMF) to make a 0.1 M solution

-

Sodium tert-pentoxide (1.5 equivalents)

-

1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 equivalents)

-

Ice bath

-

Syringe

Procedure:

-

A solution of this compound in DMF (0.1 M) is prepared and cooled to 0°C using an ice bath.

-

Sodium tert-pentoxide is added to the cooled solution, and the mixture is stirred at 0°C for 30 minutes.

-

Following the 30-minute stirring period, 1-(bromomethyl)-4-(trifluoromethoxy)benzene is added dropwise to the reaction mixture via a syringe.[1]

This reaction demonstrates a common synthetic transformation of the indole nitrogen, highlighting the utility of this compound as a chemical intermediate.

Synthetic Workflow

The following diagram illustrates a general synthetic workflow where this compound can be utilized as a key intermediate for the synthesis of more complex molecules.

Caption: Synthetic pathway from 4-fluoro-1H-indole-7-carboxylic acid to a final product, highlighting the role of this compound as an intermediate.

Biological Activity and Applications in Drug Discovery

There is a notable scarcity of published research specifically detailing the biological activities of this compound. However, the broader class of fluorinated indole derivatives is of significant interest in drug discovery.

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[3] Fluorination is a common strategy employed to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[2]

Derivatives of indole-2-carboxylic acid, a related isomer, have been investigated for a range of therapeutic applications, including:

-

Antiviral activity , particularly as inhibitors of the HIV-1 integrase strand transfer.

-

Anticancer activity , with some derivatives designed to target proteins like 14-3-3η in liver cancer.

-

Antitubercular activity , showing potent growth inhibition of Mycobacterium tuberculosis.

Furthermore, other indole derivatives have shown promise as antimicrobial and antifungal agents.[3] While this provides a context for the potential of fluorinated indoles, it is important to note that these activities have not been specifically reported for this compound. The lack of specific data for this compound highlights a potential area for future research and drug discovery efforts.[3]

Signaling Pathways

Currently, there is no available information in the scientific literature that links this compound to specific signaling pathways. The utility of this compound, as suggested by its appearance in patent literature, is primarily as a building block for the synthesis of more complex molecules that may, in turn, be designed to interact with biological targets such as G protein-coupled receptors like the EP2 and EP4 receptors.[1]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of complex heterocyclic molecules for potential therapeutic use. While its own biological activity is not well-documented, its structural features make it a compound of interest for medicinal chemists. The provided experimental protocol for its N-alkylation serves as a practical example of its application in synthesis. Further research is warranted to explore the biological properties of this compound and its derivatives, which could unveil novel therapeutic agents.

References

Biological Activity of Fluorinated Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tool in drug design. Fluorination can significantly modulate the physicochemical and biological properties of indole derivatives, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] This technical guide provides a comprehensive overview of the biological activities of fluorinated indole derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

Anticancer Activity

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several fluorinated indole derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and survival. A notable example is Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1][3] Sunitinib's mechanism of action involves the inhibition of several RTKs, including VEGFRs and PDGFRs, thereby suppressing tumor angiogenesis and proliferation.[4]

Antiproliferative Activity

Numerous studies have reported the antiproliferative effects of novel fluorinated indole derivatives against a range of cancer cell lines. For instance, certain indole-2-carbohydrazide derivatives bearing fluorine substituents have shown enhanced antitumor properties against HepG2 (liver) and MCF7 (breast) cancer cell lines.[4] Similarly, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity, with one compound demonstrating significant inhibitory activity against A498 renal cancer cells.[5] Another study highlighted an indole derivative with penta-heterocyclic substitutions, compound 10b, as a potent derivative against A549 and K562 cells with IC50 values of 120 nM and 10 nM, respectively.[6]

Modulation of EGFR and p53-MDM2 Pathways

Some fluorinated indole derivatives exert their anticancer effects by modulating key signaling pathways. For example, compound 10b, an indole derivative with penta-heterocyclic substitutions, was found to suppress the growth of A549 and K562 cells by modulating the EGFR and p53-MDM2 mediated pathways.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Indole-2-carbohydrazide derivative (67a) | HepG2 | IC50 | 1.13 ± 0.06 µM | [4] |

| Indole-2-carbohydrazide derivative (67a) | MCF7 | IC50 | 1.44 ± 0.11 µM | [4] |

| Indole derivative with penta-heterocycles (10b) | A549 | IC50 | 120 nM | [6] |

| Indole derivative with penta-heterocycles (10b) | K562 | IC50 | 10 nM | [6] |

| 3,5-diaryl-4,5-dihydroisoxazole derivative (4b) | Jurkat, HL-60, HCT-116, HeLa, A549, A2780 | IC50 | < 7 µM | [7] |

| 3,5-diaryl-4,5-dihydroisoxazole derivative (4e) | Jurkat | IC50 | 7.2 µM | [7] |

| 3,5-diaryl-4,5-dihydroisoxazole derivative (4e) | HL-60 | IC50 | 7.8 µM | [7] |

Experimental Protocols

Synthesis of Trifluoromethyl-Containing Auxin Derivatives (General Procedure): [8]

-

A solution of the appropriate indole (1.0 mmol) and ethyl trifluoropyruvate (1.1 mmol) in 1,4-dioxane (2.0 mL) is refluxed for 16 hours under an argon atmosphere.

-

The solvent is removed in vacuo, and the crude product is purified by silica gel chromatography to afford the corresponding ethyl 2-(indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate derivative.

-

To a solution of the hydroxy ester in an appropriate solvent, thionyl chloride is added, and the mixture is stirred to facilitate chlorination of the hydroxyl group.

-

The resulting chloro derivative is then reduced using sodium borohydride to yield the 3-trifluoroethyl ester.

-

Finally, acidic hydrolysis of the ester in 1,4-dioxane overnight affords the target trifluoromethyl-containing indoleacetic acid derivative.

Signaling Pathway Diagram

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Fluorinated Indole Derivatives.

Antimicrobial Activity

Fluorinated indole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that certain fluorine-substituted indole-based imidazolines possess antibacterial activity. For example, a fluorine-substituted 2-(2-imidazolyl)indole was identified as the most potent antibacterial compound against E. coli and S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 80 μg/mL.[9] Furthermore, novel fluorinated benzothiophene-indole hybrids have demonstrated antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains.[10] In some cases, the antibacterial activity is influenced by the position of the fluorine substituent on the indole ring.[10]

Antifungal Activity

In addition to their antibacterial properties, some fluorinated indole derivatives have shown antifungal activity. A series of 2- or 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole derivatives were evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger.[9]

Antiviral Activity

Fluorinated indole derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). Certain fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells at low concentrations.[11] Some of these compounds exhibited extraordinary antiviral activity in the picomolar range.[11]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Fluorine-substituted 2-(2-imidazolyl)indole (2b) | E. coli | MIC | 80 µg/mL | [9] |

| Fluorine-substituted 2-(2-imidazolyl)indole (2b) | S. aureus | MIC | 80 µg/mL | [9] |

| Fluorinated benzothiophene-indole hybrid (3d) | MRSA (USA Lac * lux) | MIC | 0.75 µg/mL | [10] |

| Fluorinated benzothiophene-indole hybrid (3d) | MRSA (JE2) | MIC | 0.75 µg/mL | [10] |

| Fluorinated indole-carboxamide (22) | HIV-1 | EC50 | 0.14 nM | [11] |

| Fluorinated indole-carboxamide (23n) | HIV-1 | EC50 | 0.0058 nM | [11] |

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing (General Procedure): [9]

-

Bacterial or fungal strains are cultured in appropriate broth media.

-

A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

-

The microbial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Neurological Activity

The incorporation of fluorine into indole-based structures has also been explored for the development of agents targeting the central nervous system (CNS), particularly for neurodegenerative diseases like Alzheimer's disease.

Modulation of Serotonin Receptors

Fluorinated indole derivatives have been designed as antagonists for the 5-HT6 receptor, which is implicated in cognitive dysfunction. The 6-fluoro-1H-indole moiety has been utilized in the design of potent 5-HT6 receptor antagonists.[12]

Inhibition of Amyloid-Beta Aggregation

Organofluorine molecules, including fluorinated indole derivatives, have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[13] Some 5'-halogen substituted 3,3,3-trifluoro-hydroxylindolyl-propionic acid esters have shown the potential to act as disassembly agents against preformed Aβ fibrils.[13] The presence of fluorine can enhance the lipophilicity of molecules, potentially facilitating their crossing of the blood-brain barrier.[2][13]

Monoamine Oxidase (MAO) Inhibition

Certain indole derivatives have been designed as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. Some of these compounds have demonstrated neuroprotective effects.[12]

Logical Relationship Diagram

Caption: Rationale for Fluorinated Indoles in CNS Drug Discovery.

Conclusion

Fluorinated indole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of fluorine atoms can significantly enhance their therapeutic potential, leading to the development of novel drug candidates for the treatment of cancer, infectious diseases, and neurological disorders. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key findings, quantitative data, and experimental methodologies. Continued exploration of the synthesis and biological evaluation of fluorinated indole derivatives is warranted to unlock their full therapeutic potential.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 5. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines | CoLab [colab.ws]

- 10. mdpi.com [mdpi.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 4-fluoro-1H-indole-7-carboxylate. The information presented is intended to support research and development activities in medicinal chemistry and related fields where indole derivatives are of significant interest.

Spectroscopic Data

Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While direct spectral acquisitions are not publicly available in broad databases, the following data can be inferred from synthetic procedures and analysis of its precursor, 4-fluoro-1H-indole-7-carboxylic acid. The expected spectral characteristics are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the indole ring protons, the methyl ester protons, and the N-H proton. Aromatic protons will likely exhibit splitting patterns influenced by the fluorine atom. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the indole ring, the carboxylate carbon, and the methyl ester carbon. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈FNO₂). Fragmentation patterns would be characteristic of an indole methyl ester. |

| IR | Absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching. |

For comparative purposes, spectral data for the precursor, 4-fluoro-1H-indole-7-carboxylic acid, is available and can be a useful reference.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 4-fluoro-1H-indole-7-carboxylic acid.

Synthesis of this compound

A detailed and practical synthesis has been reported, providing the target compound in high yield.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

To a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol and benzene, a solution of (trimethylsilyl)diazomethane in hexane is slowly added. The reaction mixture is stirred at room temperature. The reaction is then quenched with excess acetic acid. Following concentration under vacuum, the crude product is purified by flash column chromatography to yield this compound as a solid.

Potential Applications and Signaling Pathways

Indole derivatives are a well-established class of compounds with a broad range of biological activities and are core structures in many pharmaceutical agents. While the specific biological activity and signaling pathway modulation of this compound are not extensively documented, related fluorinated indole compounds have shown potential in various therapeutic areas. For instance, fluorinated tryptamine derivatives have been synthesized and evaluated for their effects on serotonergic systems.[2] The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced biological activity.

The general workflow for investigating the biological potential of a novel indole derivative like this compound would typically involve the following logical progression:

Caption: A generalized workflow for the investigation of novel compounds.

References

The Discovery and History of 4-Fluoroindole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole, a halogenated derivative of the indole scaffold, has emerged as a crucial building block in medicinal chemistry and materials science.[1] The strategic introduction of a fluorine atom at the 4-position of the indole ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to the extensive exploration of 4-fluoroindole derivatives in drug discovery, with applications in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 4-fluoroindole and its derivatives.

Historical Perspective and Discovery

The first synthesis of 4-fluoroindole was reported in 1964 by Bentov and colleagues in the Israel Journal of Chemistry.[3] Their work laid the foundation for the exploration of fluorinated indoles and their potential applications. The synthesis started from 2-fluoro-6-nitrotoluene, marking a key milestone in the history of this compound class.[4] Since this initial discovery, numerous synthetic methodologies have been developed to access 4-fluoroindole and its derivatives, driven by the growing interest in their utility as pharmaceutical intermediates.[5]

Synthetic Methodologies

Several synthetic routes to 4-fluoroindole have been established, with the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and methods starting from substituted nitrotoluenes being the most prominent.

The Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis can be adapted for the preparation of 4-fluoroindole.[6] The general mechanism involves the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[7]

Experimental Protocol: Fischer Indole Synthesis of 4-Fluoroindole (General Procedure)

-

Hydrazone Formation: (4-Fluorophenyl)hydrazine is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) in a suitable solvent, such as ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

-

Indolization: The formed hydrazone is then treated with an acid catalyst, which can be a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride).[6][7] The reaction mixture is heated to elevated temperatures to induce the cyclization and formation of the 4-fluoroindole ring system.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by techniques such as column chromatography or recrystallization.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides an efficient alternative to the Fischer method, particularly for large-scale preparations.[1][8] This two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[8]

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole [1]

-

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Use dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethyl acetate.

-

Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas, ammonium formate), or Raney nickel.[9]

-

The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude 4-fluoroindole is then purified by column chromatography or other suitable methods.

-

Spectroscopic and Physicochemical Data

The structural characterization of 4-fluoroindole is confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| CAS Number | 387-43-9 |

| Melting Point | 30-32 °C |

| Boiling Point | 90 °C at 0.4 mmHg |

Table 1: Physicochemical Properties of 4-Fluoroindole.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85 |

| IR Spectroscopy | Data available in public databases such as PubChem. |

| Mass Spectrometry | Data available in public databases such as PubChem. |

Table 2: Spectroscopic Data for 4-Fluoroindole.

Biological Applications and Drug Discovery

The 4-fluoroindole scaffold is a privileged structure in drug discovery, with its derivatives showing a wide range of biological activities. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacokinetic profile of a drug candidate.

Anticancer Activity

Numerous studies have explored the potential of 4-fluoroindole derivatives as anticancer agents. The specific mechanisms of action vary, but they often involve the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. While specific IC₅₀ values for a wide range of 4-fluoroindole derivatives are dispersed throughout the literature, Table 3 provides examples of the anticancer activity of some indole derivatives, highlighting the therapeutic potential of this class of compounds.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylindole derivatives | Murine Melanoma (B16F10) | 23.81 - 60.11 | [10] |

| Spirooxindole derivatives | Breast Cancer (MCF-7) | 3.88 - 5.83 | [10] |

| Indole-based Caffeic Acid Amides | Various | 50.98 - 136.8 | [10] |

Table 3: Examples of Anticancer Activity of Indole Derivatives.

Selective Serotonin Reuptake Inhibitors (SSRIs)

4-Fluoroindole derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[5] SSRIs function by blocking the reuptake of the neurotransmitter serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. The 4-fluoroindole moiety can contribute to the binding affinity and selectivity of these compounds for the serotonin transporter (SERT).

Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[11] In the tumor microenvironment, the upregulation of TDO leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune evasion.[11] 4-Fluoroindole-based compounds have been developed as potent TDO inhibitors, with the aim of restoring anti-tumor immunity.[11]

| Compound | Target | IC₅₀ (nM) |

| 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole | TDO | 280 |

| (E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole | TDO | 620 |

Table 4: IC₅₀ Values of 6-Fluoroindole-based TDO Inhibitors. [12]

Visualizations of Pathways and Workflows

Synthetic Workflow: Leimgruber-Batcho Synthesis of 4-Fluoroindole

Caption: Workflow of the Leimgruber-Batcho synthesis of 4-fluoroindole.

Signaling Pathway: Mechanism of Action of a 4-Fluoroindole-based SSRI

Caption: Inhibition of serotonin reuptake by a 4-fluoroindole-based SSRI.

Signaling Pathway: Inhibition of Tryptophan Dioxygenase (TDO)

Caption: Mechanism of TDO inhibition by a 4-fluoroindole derivative.

Conclusion

4-Fluoroindole and its derivatives represent a cornerstone in modern medicinal chemistry. From its initial synthesis over half a century ago, this versatile scaffold has been instrumental in the development of a diverse array of biologically active compounds. The unique properties conferred by the fluorine atom continue to make 4-fluoroindole an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research in this area is poised to uncover new applications and further solidify the importance of 4-fluoroindole in the advancement of pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE(23073-31-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Tryptophan 2,3-dioxygenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Unlocking the Potential of Methyl 4-fluoro-1H-indole-7-carboxylate: A Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the largely unexplored potential of Methyl 4-fluoro-1H-indole-7-carboxylate. While direct research on this specific molecule is limited, its structural features, particularly the presence of a fluorine atom at the 4-position and a carboxylate group at the 7-position of the indole scaffold, suggest a wealth of opportunities in medicinal chemistry and materials science. This document outlines promising research avenues, proposes potential synthetic methodologies, and details experimental protocols based on established knowledge of analogous fluorinated indole derivatives.

Core Chemical Information

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.18 g/mol |

| CAS Number | Not readily available |

| Canonical SMILES | COC(=O)c1cccc2c1[nH]cc2F |

Potential Research Areas

The indole nucleus is a "privileged" scaffold in drug discovery, forming the core of numerous approved drugs and biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Based on the activities of structurally related compounds, the following areas represent fertile ground for the investigation of this compound and its derivatives.

Oncology

Indole derivatives are well-represented in the landscape of anticancer agents. The 4-fluoro substitution on the indole ring could enhance cell permeability and metabolic stability, potentially leading to more potent and selective anticancer compounds.

Potential Targets and Mechanisms:

-

Tubulin Polymerization Inhibition: Many indole-based compounds exhibit anticancer activity by disrupting microtubule dynamics.

-

Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases implicated in cancer signaling pathways.

-

HDAC Inhibition: 4-Fluoroindole has been used as a reactant for the preparation of histone deacetylase (HDAC) inhibitors, suggesting that derivatives of this compound could be explored for this activity.

Infectious Diseases

The indole core is a common feature in molecules with antimicrobial and antiviral properties.

Potential Applications:

-

Antimicrobial Agents: 7-Fluoroindole has been shown to inhibit biofilm formation in pathogenic bacteria like P. aeruginosa.[1] This suggests that 4-fluoroindole derivatives could also interfere with bacterial signaling and virulence.

-

Antiviral Agents: Indole derivatives have been investigated as inhibitors of various viral targets, including HIV-1 attachment and reverse transcriptase.[2]

Neuropharmacology

The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous neurologically active drugs.

Potential Targets:

-

Serotonin Reuptake Inhibition: 4-Fluoroindole is a known reactant for the preparation of potent selective serotonin reuptake inhibitors (SSRIs). The 4-fluoro-1H-indole-7-carboxylate scaffold could be a starting point for novel antidepressant or anxiolytic agents.

-

Serotonergic Receptor Modulation: Fluorinated 5,6-dihydroxytryptamine derivatives, which contain a fluoroindole core, have shown high affinity for the serotonergic uptake system.[3]

Proposed Synthetic Strategies

As there is no established synthesis for this compound in the public domain, a proposed synthetic route is outlined below. This strategy is based on well-established indole synthesis methodologies.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Cyclization (Leimgruber-Batcho Indole Synthesis)

-

Reaction Setup: In a round-bottom flask, dissolve Methyl (E)-2-cyano-3-(2-fluoro-6-nitrophenyl)acrylate in a suitable solvent such as acetic acid or ethanol.

-

Reduction: Add a reducing agent, for example, iron powder in acetic acid or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

-

Extraction: If necessary, neutralize the acid and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Suggested Initial Biological Screening

A logical workflow for the initial biological evaluation of this compound and its derivatives is proposed below.

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics and functional materials. The strategic placement of the fluoro and carboxylate groups on the indole ring provides a unique starting point for chemical modification and biological investigation. This guide provides a foundational framework to inspire and direct future research into this intriguing molecule. The synthesis of a focused library of derivatives and their subsequent screening in the proposed biological assays will be crucial in unlocking the full potential of this compound. Further research could also explore its applications in materials science, for instance, as a building block for organic semiconductors or fluorescent probes.[2]

References

- 1. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-fluoro-1H-indole-7-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogs to propose a viable synthetic route and predict its spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by providing detailed experimental protocols, comparative data tables, and logical frameworks for the synthesis and characterization of this and similar molecules.

Chemical Structure and Properties

This compound is a fluorinated derivative of an indole carboxylate. The presence of the fluorine atom at the 4-position and the methyl carboxylate group at the 7-position of the indole ring is expected to significantly influence its electronic properties, reactivity, and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols |

Proposed Synthesis

Experimental Protocols:

Step 1: Synthesis of (E)-2-(3-Fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a solution of 3-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid

-

Dissolve the crude enamine intermediate from the previous step in a mixture of ethanol and glacial acetic acid.

-

Add iron powder (excess) portion-wise to the solution while stirring.

-

Heat the mixture to reflux and continue stirring for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-fluoro-1H-indole-7-carboxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Fischer Esterification)[1]

-

Suspend 4-fluoro-1H-indole-7-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 - 11.0 | br s | - | N-H (indole) |

| ~7.5 - 7.7 | m | - | H-5 |

| ~7.2 - 7.4 | m | - | H-2, H-3 |

| ~6.8 - 7.0 | t | J(H,F) ≈ 9-10 | H-6 |

| ~3.9 | s | - | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~155 (d, J(C,F) ≈ 240 Hz) | C-4 |

| ~138 | C-7a |

| ~125 | C-3a |

| ~123 | C-2 |

| ~120 (d, J(C,F) ≈ 10 Hz) | C-5 |

| ~115 (d, J(C,F) ≈ 5 Hz) | C-7 |

| ~108 (d, J(C,F) ≈ 20 Hz) | C-6 |

| ~102 | C-3 |

| ~52 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

-

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (indole) |

| ~1700 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| High-Resolution MS (HRMS) | [M+H]⁺ ≈ 194.0617 |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Conclusion

While direct experimental data for this compound is sparse, a robust strategy for its synthesis and structural elucidation can be formulated based on established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a reliable method for obtaining the target molecule, and the predicted spectroscopic data provides a solid foundation for its characterization. This guide serves as a practical starting point for researchers aiming to synthesize and study this and other novel indole derivatives for applications in drug discovery and materials science.

References

Theoretical Exploration of 4-Fluoro-1H-indole-7-carboxylates: A Technical Guide for Drug Discovery

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this scaffold, such as the introduction of a fluorine atom at the 4-position and a carboxylate group at the 7-position, can significantly modulate the molecule's physicochemical and pharmacological properties. Theoretical and computational studies are indispensable tools for understanding these modifications at a molecular level, providing crucial insights that guide the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical methodologies applied to study 4-fluoro-1H-indole-7-carboxylates and related derivatives, aimed at researchers, scientists, and drug development professionals.

Computational Methodologies: A Theoretical Protocol

The investigation of 4-fluoro-1H-indole-7-carboxylates relies on a suite of computational techniques, primarily centered around Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. These methods allow for the prediction of molecular structure, stability, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and a variety of electronic properties. A typical DFT workflow is outlined below.

Workflow for DFT Calculations:

Detailed Protocol:

-

Structure Preparation: An initial 3D structure of the 4-fluoro-1H-indole-7-carboxylate is built using molecular modeling software.

-

Method Selection: The choice of a functional and basis set is critical. For indole derivatives, hybrid functionals like B3LYP are commonly used.[1][2] Basis sets such as 6-311++G(d,p) provide a good balance of accuracy and computational cost for molecules of this size.[1][2][3]

-

Geometry Optimization: The initial structure is optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.[1][3]

-

Electronic Property Calculation: From the optimized geometry, key electronic properties are derived. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing chemical reactivity.[4] The Molecular Electrostatic Potential (MEP) map is also generated to identify sites susceptible to electrophilic and nucleophilic attack.[4]

-

Advanced Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.[4][5] The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize non-covalent interactions and hydrogen bonds.[6][7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is vital for understanding potential mechanisms of action and for structure-based drug design.

Workflow for Molecular Docking:

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. ijrar.org [ijrar.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 6. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of Methyl 4-fluoro-1H-indole-7-carboxylate (CAS No. 313337-35-8). This fluorinated indole derivative is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| 001CHEMICAL | 313337-35-8 | N/A | C10H8FNO2 | 193.17 |

| Aceschem | 313337-35-8 | ≥98% | C10H8FNO2 | 193.17 |

| Ambeed | 313337-35-8 | N/A | C10H8FNO2 | N/A |

| Capot Chemical | 313337-35-8 | N/A | C10H8FNO2 | 193.17 |

| CymitQuimica | 313337-35-8 | N/A | C10H8FNO2 | N/A |

| PharmaBlock | 313337-35-8 | N/A | C10H8FNO2 | N/A |

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 313337-35-8 |

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| Synonyms | 4-Fluoro-1H-indole-7-carboxylic acid methyl ester |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of complex molecules with therapeutic potential. Its fluorinated indole scaffold is a desirable feature in drug design, often leading to improved metabolic stability and binding affinity.

Intermediate in the Synthesis of EP2 and EP4 Receptor Modulators

This compound has been utilized as a starting material in the synthesis of bicyclic carboxamides that act as modulators of the EP2 and EP4 receptors.[1] These receptors are implicated in a variety of diseases, including inflammatory conditions and cancer.[1]

Precursor for a Bifunctional HIV-1 Entry Inhibitor

This compound is a key precursor in the synthesis of a bifunctional HIV-1 entry inhibitor.[2] The indole moiety is acylated and subsequently coupled with other functionalities to create a molecule that targets both the gp120 and gp41 subunits of the viral envelope protein, thereby preventing its entry into host cells.[2]

Experimental Protocols

N-Alkylation of this compound[1]

This protocol describes the N-alkylation of the indole ring, a common step in the elaboration of this scaffold for structure-activity relationship (SAR) studies.

Materials:

-

This compound (1 equivalent)

-

Dimethylformamide (DMF) (0.1 M)

-

Sodium tert-pentoxide (1.5 equivalents)

-

1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 equivalents)

-

Ice bath

-

Syringe

Procedure:

-

Dissolve this compound in DMF in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium tert-pentoxide to the cooled solution and stir the mixture at 0°C for 30 minutes.

-

After 30 minutes, add 1-(bromomethyl)-4-(trifluoromethoxy)benzene dropwise via syringe.

-

Monitor the reaction for completion.

Synthesis of an Indole-based Acyl Piperazine (IAP) for an HIV-1 Entry Inhibitor[2]

This two-step protocol outlines the synthesis of an intermediate used in the development of a bifunctional HIV-1 entry inhibitor.

Step 1: Acylation of this compound

Materials:

-

This compound (2.5 g, 12.94 mmol)

-

Dichloromethane (50 mL)

-

Oxalyl chloride (55 mL, 647 mmol)

-

Nitrogen atmosphere

Procedure:

-

To a solution of this compound in dichloromethane, add oxalyl chloride under a nitrogen atmosphere.

-

Reflux the mixture for 12 hours.

-

Concentrate the mixture in vacuo to obtain the acyl chloride product as a yellow solid.

Step 2: Coupling with 1-benzoylpiperazine

Materials:

-

Product from Step 1

-

Dichloromethane (30 mL)

-

1-benzoylpiperazine (3.69 g, 19.41 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.79 g, 6.47 mmol)

-

Triethylamine (14 mL, 90.58 mmol)

Procedure:

-

Dissolve the acyl chloride from Step 1 in dichloromethane.

-

Add 1-benzoylpiperazine, DMAP, and triethylamine to the solution.

-

Stir the mixture at room temperature overnight.

-

Concentrate the mixture in a vacuum to yield the final IAP product.

Visualizations

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-7-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated derivative of the indole scaffold, a privileged structure in medicinal chemistry. While specific biological data for this particular isomer is limited in publicly available literature, its structural features suggest significant potential as a key building block in the development of novel therapeutic agents. The strategic placement of a fluorine atom and a carboxylate group on the indole ring can influence the molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets. These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, based on the well-established roles of the indole nucleus and fluorine in medicinal chemistry. Detailed synthetic strategies and general protocols for biological evaluation are also presented to guide researchers in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Indole Scaffold and Fluorine in Drug Discovery

The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile scaffold for designing molecules that can bind to a wide range of biological targets.[1][2] Consequently, indole derivatives have been successfully developed as antiviral, antitumor, analgesic, and anti-inflammatory agents.[1][2]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3][4][5] The small size and high electronegativity of the fluorine atom can lead to:

-

Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[3]

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, potentially increasing binding affinity and potency.[3]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

Given these principles, this compound represents a valuable starting material for the synthesis of novel drug candidates with potentially improved therapeutic profiles.

Potential Medicinal Chemistry Applications

While direct biological activity data for this compound is not extensively documented, its structural similarity to other biologically active indole derivatives suggests its utility as a key intermediate in the synthesis of compounds targeting a variety of diseases.

Anticancer Agents

Numerous indole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[2] For instance, derivatives of indole-2-one and 7-aza-2-oxindole have been evaluated as anti-inflammatory agents with potential applications in cancer therapy.[6] The 4-fluoro-1H-indole-2-carboxylic acid scaffold, a close analog, is utilized in the development of anticancer drugs.[7]

Anti-inflammatory Agents

Indole derivatives, such as Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] The synthesis of novel indole-2-one and 7-aza-2-oxindole derivatives has been explored for their anti-inflammatory potential by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Antiviral Agents

The indole scaffold is present in several antiviral drugs. Derivatives of indole-2-carboxylate have been synthesized and shown to possess broad-spectrum antiviral activities.[5]

Other Therapeutic Areas

The versatility of the indole nucleus extends to other therapeutic areas, including neurodegenerative diseases and infectious diseases. For example, fluorinated 5,6-dihydroxytryptamine derivatives have been synthesized to study their neurotoxic mechanisms.[8]

Synthesis and Chemical Properties

Proposed Synthetic Route

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-3-nitrotoluene, following a modified Bartoli indole synthesis.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for N-Alkylation of Methyl 4-fluoro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of Methyl 4-fluoro-1H-indole-7-carboxylate, a key transformation for the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the electron-withdrawing ester and fluoro groups on the indole scaffold influences its reactivity, making a well-defined protocol crucial for successful synthesis.

Introduction